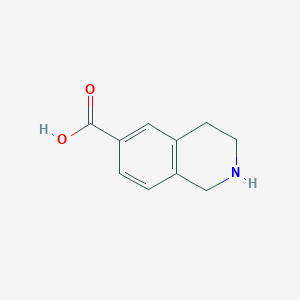

3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one

説明

3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one, also known as HMP, is a heterocyclic compound that is widely used in various scientific research applications. It is a versatile compound that can be used for synthesizing a wide range of compounds, and its properties make it an attractive choice for researchers. HMP has been used in various fields such as organic synthesis, medicinal chemistry, and biochemistry.

科学的研究の応用

Synthesis and Phytotoxic Activity

Researchers have explored the conversion of dehydroacetic acid into 4-hydroxy-6-methylpyridin-2(1H)-one, which was further reacted with aliphatic aldehydes to produce new compounds. These derivatives exhibited selective phytotoxic effects on dicotyledonous species, indicating their potential as lead structures for developing more active phytotoxic products. This suggests a promising avenue for agricultural research, particularly in weed management and the development of herbicides (Demuner et al., 2009).

Green Synthesis of Pyridone Derivatives

A green synthesis approach has been employed to create 3,3′-benzylidenebis derivatives of 4-hydroxy-6-methylpyridin-2(1H)-one using a multi-component reaction in an ionic liquid. This method highlights the environmental benefits of reducing volatile organic solvent use and the potential for reusing ionic liquids, offering a more sustainable pathway for synthesizing heterocyclic compounds, which could be beneficial for pharmaceutical and material science applications (Shi et al., 2008).

Fluorescence Probes Development

In another study, various synthetic routes were explored to create 3-[(alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones and other related compounds. Among these, certain bicyclic pyridinone compounds exhibited fluorescence properties, suggesting their potential as fluorescence activity-based probes for biological pathway tracing. This application could be crucial for bioimaging and diagnostic purposes, contributing to advancements in medical research and molecular biology (Prior et al., 2014).

Coordination Chemistry and Self-Assembly

Research into 6-hydroxymethylpyridine-2-carboxaldehyde derivatives and their coordination with Cu(II) ions has provided insights into the control of self-assembly in molecular structures. The study demonstrated how terminal hydroxymethyl groups can influence metal coordination, leading to various supramolecular structures through hydrogen bonding and coordination interactions. These findings have implications for the design of molecular assemblies and materials with specific properties, useful in nanotechnology and materials science (Hutchinson et al., 2010).

作用機序

Target of Action

Similar compounds have been found to interact with various cellular components, including proteins and enzymes

Mode of Action

It’s known that many similar compounds interact with their targets by forming covalent bonds, altering the target’s structure and function . This can lead to changes in cellular processes, potentially leading to the desired therapeutic effects.

Biochemical Pathways

Compounds with similar structures have been found to affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression . The downstream effects of these interactions can vary widely, depending on the specific pathways involved.

Pharmacokinetics

Similar compounds are often well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys . The bioavailability of such compounds can be influenced by factors such as the route of administration, the presence of food in the stomach, and individual patient characteristics.

Result of Action

Similar compounds have been found to exert various effects at the molecular and cellular levels, including altering protein function, disrupting cellular processes, and inducing cell death . The specific effects of this compound would likely depend on its targets and mode of action.

Action Environment

The action, efficacy, and stability of 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one can be influenced by various environmental factors. These may include the pH of the environment , the presence of other compounds, and the specific characteristics of the target cells or tissues. For example, the compound’s activity could be affected by the presence of certain enzymes or proteins, or by the lipid composition of cellular membranes. Its stability could be influenced by factors such as temperature, pH, and light exposure.

特性

IUPAC Name |

3-(hydroxymethyl)-6-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5-2-3-6(4-9)7(10)8-5/h2-3,9H,4H2,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLVJDEIZGNBQIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C(=O)N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00603676 | |

| Record name | 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00603676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one | |

CAS RN |

374706-74-8 | |

| Record name | 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00603676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1,2,4]Triazol-1-yl-pyridine-2-carbonitrile](/img/structure/B1343036.png)

![[3-(5-Amino-3-tert-butyl-pyrazol-1-yl)-phenyl]-methanol](/img/structure/B1343037.png)

![8-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1343041.png)

![8-Bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1343042.png)

![2,3-Dihydro[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde](/img/structure/B1343043.png)

![5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1343044.png)